molecular formula C11H16N2O2S B188926 4-(Piperidin-1-ylsulfonyl)aniline CAS No. 6336-68-1

4-(Piperidin-1-ylsulfonyl)aniline

Cat. No.: B188926
CAS No.: 6336-68-1
M. Wt: 240.32 g/mol
InChI Key: ZTTBIWZAAMPNBE-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of 4-(Piperidin-1-ylsulfonyl)aniline is Dihydrofolate Reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA. It is involved in the reduction of dihydrofolate to tetrahydrofolate, which is a critical step in the folate cycle .

Mode of Action

This compound interacts with DHFR by binding to its active sites . This binding inhibits the function of DHFR, thereby disrupting the folate cycle. As a result, the synthesis of nucleotides and DNA is hindered, which can lead to cell cycle arrest .

Biochemical Pathways

The inhibition of DHFR affects the folate cycle, a biochemical pathway critical for cell growth and division. The disruption of this pathway leads to a decrease in the production of nucleotides, which are essential for DNA replication. This can result in cell cycle arrest and potentially cell death .

Result of Action

The inhibition of DHFR by this compound can lead to cell cycle arrest, potentially resulting in cell death . This makes it a potential candidate for antimicrobial and anticancer therapies .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at room temperature for optimal stability . Furthermore, its chemical stability has been reported under recommended temperatures and pressures .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Piperidin-1-ylsulfonyl)aniline can be synthesized through various methods. One common approach involves the reaction of 4-nitroaniline with piperidine and sulfur dioxide, followed by reduction of the nitro group to an amine . Another method involves the reaction of 4-chloroaniline with piperidine and sulfur dioxide, followed by nucleophilic substitution .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Properties

IUPAC Name

4-piperidin-1-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTBIWZAAMPNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284853
Record name 4-(Piperidine-1-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6336-68-1
Record name 6336-68-1
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Record name 4-(Piperidine-1-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6336-68-1
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Synthesis routes and methods I

Procedure details

1-(4-Nitro-benzenesulfonyl)-piperidine (30 g) was mixed with iron powder (50 g), ammonium chloride (50 g), ethanol (200 ml) and water (50 ml). The mixture was heated under reflux conditions for 2 h. LCMS showed that the reduction goes through a hydroxylamine intermediate. The mixture was filtered through Celite while hot and the iron residues washed with warm ethanol, ethyl acetate, water and dichloromethane. All volatiles were removed under reduced pressure and the residue partitioned between water and ethyl acetate. The organic solution was separated and washed with brine, dried over MgSO4 concentrated to give 4-(piperidine-1-sulfonyl)-phenylamine, 23 g. 1HNMR CDCl3 7.43 (2H, d), 6.67 (2H, d), 3.33 (2H, bs), 2.84 (4H, t), 1.53 (4H, m), 1.31 (2H, m)
Quantity
30 g
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reactant
Reaction Step One
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50 g
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reactant
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200 mL
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reactant
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50 g
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catalyst
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50 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

N-[4-(Acetylamino)phenylsulfonyl]piperidine (Example 5) was heated at 100° C. in 20% hydrochloric acid (5 mL) for one hour (TLC ethyl acetate/dichloromethane 8:2). The solution is neutralized at 0° C. with NaOH. The precipitate that forms is filtered and recrystallized from methanol/diethyl ether to afford the desired N-[4-(amino)phenylsulfonyl]piperidine. 70.62% yield; white solid.
Quantity
0 (± 1) mol
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reactant
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ethyl acetate dichloromethane
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reactant
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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